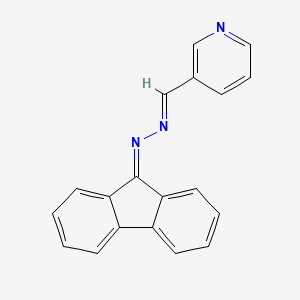

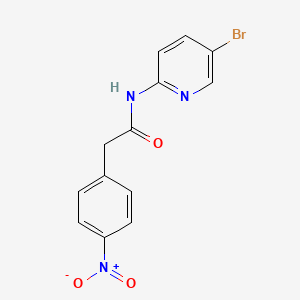

![molecular formula C15H12O4 B5544925 8-乙酰基-4,9-二甲基-2H-呋喃[2,3-h]色烯-2-酮](/img/structure/B5544925.png)

8-乙酰基-4,9-二甲基-2H-呋喃[2,3-h]色烯-2-酮

描述

8-Acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is a chemical compound belonging to the class of organic compounds known as furochromenones. These compounds are characterized by a fused furan and chromenone structure and exhibit diverse biological activities.

Synthesis Analysis

The synthesis of related furochromenone structures often involves multi-component reactions, as described by Zhou et al. (2013), where they developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of furochromenone derivatives has been studied using various spectroscopic techniques. Swarnalatha et al. (2015) carried out experimental and theoretical investigations on the structure, electronic, and vibrational characteristics of 9-methoxy-2H-furo[3,2-g]chromen-2-one, using techniques such as FT-IR and FT-Raman spectroscopy, along with DFT calculations (Swarnalatha et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of similar compounds has been explored in studies like that by Ali et al. (2020), who synthesized a novel 3-chloro derivative and investigated its reactivity with mono- and di-nitrogen nucleophiles, producing various novel compounds (Ali et al., 2020).

Physical Properties Analysis

The physical properties of furochromenone derivatives, including polymorphism, have been studied by Ghouili et al. (2015). They described a new polymorph of 3-acetyl-4-hydroxy-2H-chromen-2-one, noting strong intramolecular hydrogen bonds and weak intermolecular interactions, which play a crucial role in the stability and physical properties of these compounds (Ghouili et al., 2015).

Chemical Properties Analysis

In terms of chemical properties, the esterification reactions of furochromenones have been studied by Sun et al. (2008), who explored the reactions of 9-(hydroxyimino)-4-methyl-8,9-dihydrofuro[2,3-h]chromen-2-one with acid chlorides, leading to various oxime-esters and other products (Sun et al., 2008).

科学研究应用

合成和结构分析

- 常规和微波辅助合成:香豆素和安息香的衍生物,包括与8-乙酰基-4,9-二甲基-2H-呋喃[2,3-h]色烯-2-酮结构相关的化合物,已使用常规和微波辅助方法合成。它们的固体结构使用核磁共振光谱分析,某些衍生物在体外显示出潜在的抗癌活性 (Hejchman 等人,2011)。

化学反应性和衍生物

- 新型衍生物合成:已经对类似化合物的衍生物合成进行了研究,研究了它们的化学反应性和产生新化学结构的潜力 (Ali 等人,2020)。

- 多组分缩合:已经开发了一种新方法来合成具有结构相似性的化合物,利用多组分缩合过程 (Lichitsky 等人,2021)。

潜在的抗癌活性

- 抗癌筛选:已经评估了与8-乙酰基-4,9-二甲基-2H-呋喃[2,3-h]色烯-2-酮结构相关的化合物的潜在抗癌活性,在白血病、非小细胞肺癌和肾癌细胞系中显示出有希望的敏感性 (Hejchman 等人,2011)。

抗菌和α-葡萄糖苷酶抑制活性

- 生物活性评估:包括与8-乙酰基-4,9-二甲基-2H-呋喃[2,3-h]色烯-2-酮相关的化合物的新型多环酚衍生物已显示出对某些革兰氏阳性菌株的抗菌活性和体外α-葡萄糖苷酶抑制活性 (Liu 等人,2022)。

未来方向

The future directions for research on 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one could include further investigation of its synthesis methods, especially under green conditions . Additionally, more research could be done to investigate its biological properties and potential applications in medicine .

属性

IUPAC Name |

8-acetyl-4,9-dimethylfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-6-12(17)19-15-10(7)4-5-11-13(15)8(2)14(18-11)9(3)16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXGIVMJARVUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

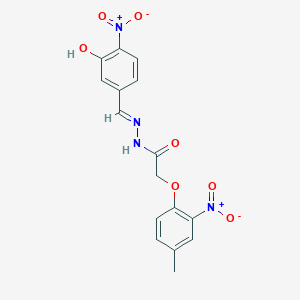

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)

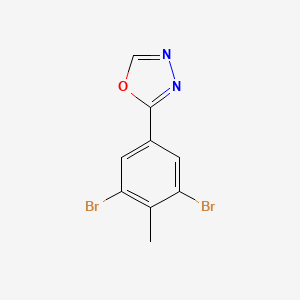

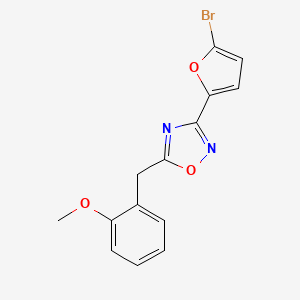

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

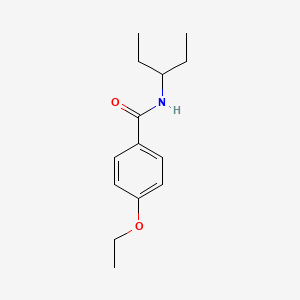

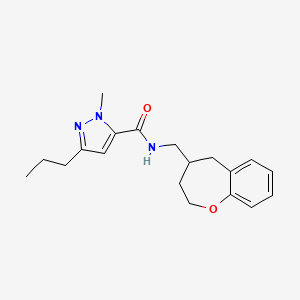

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)